molecular formula C16H15N3O4 B8060918 4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline

4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline

Cat. No.: B8060918
M. Wt: 313.31 g/mol
InChI Key: FUQVXPNRYJFXSG-UHFFFAOYSA-N
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Description

4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline is an organic compound known for its distinctive structure, which includes a dinitrophenyl group attached to an ethenyl chain, further connected to a dimethylaniline moiety

Properties

IUPAC Name

4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQVXPNRYJFXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline typically involves the reaction of 2,4-dinitrobenzaldehyde with N,N-dimethylaniline under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the dinitrophenyl and dimethylaniline groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Products include dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Products include diamino derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s dinitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the dimethylaniline moiety can interact with various biological pathways, potentially modulating enzyme activity and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2,4-dinitrophenyl)ethenyl]aniline: Similar structure but lacks the dimethyl groups on the aniline moiety.

    2,4-dinitrophenylhydrazine: Contains the dinitrophenyl group but has a hydrazine linkage instead of an ethenyl chain.

    4-(dimethylamino)-2’,4’-dinitrostilbene: Similar in having a dinitrophenyl group and a dimethylamino group but differs in the overall structure.

Uniqueness

4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline is unique due to its combination of the dinitrophenyl group with an ethenyl linkage and a dimethylaniline moiety. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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